molecular formula C17H34O5 B099233 Bis(2-ethylhexyl) diperoxycarbonate CAS No. 15618-65-2

Bis(2-ethylhexyl) diperoxycarbonate

Cat. No. B099233
CAS RN: 15618-65-2
M. Wt: 318.4 g/mol
InChI Key: MONDOAXQDOCXQW-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) diperoxycarbonate (BEC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is an organic peroxide that is used as a radical initiator in various chemical reactions. In recent years, BEC has been extensively studied for its potential applications in the fields of medicine, materials science, and environmental science.

Mechanism of Action

Bis(2-ethylhexyl) diperoxycarbonate works by generating free radicals, which are highly reactive species that can initiate chemical reactions. In polymerization reactions, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that react with monomers to form polymers. In antimicrobial applications, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that can damage the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects
Bis(2-ethylhexyl) diperoxycarbonate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects in humans or animals. However, it should be handled with care as it is a reactive chemical that can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

Bis(2-ethylhexyl) diperoxycarbonate has several advantages as a radical initiator in lab experiments. It is a highly efficient initiator that can initiate reactions at low temperatures, making it useful for reactions that are sensitive to heat. Additionally, Bis(2-ethylhexyl) diperoxycarbonate is a stable compound that can be stored for long periods without degradation. However, Bis(2-ethylhexyl) diperoxycarbonate has some limitations, including its potential for explosive decomposition under certain conditions.

Future Directions

There are several potential future directions for research on Bis(2-ethylhexyl) diperoxycarbonate. One area of interest is the development of new polymerization reactions that use Bis(2-ethylhexyl) diperoxycarbonate as a radical initiator. Additionally, research could explore the use of Bis(2-ethylhexyl) diperoxycarbonate as a disinfectant in various applications, such as water treatment and food processing. Finally, further studies could investigate the potential environmental impacts of Bis(2-ethylhexyl) diperoxycarbonate and its degradation products.

Synthesis Methods

The synthesis of Bis(2-ethylhexyl) diperoxycarbonate involves the reaction of 2-ethylhexanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a free radical mechanism, and the resulting Bis(2-ethylhexyl) diperoxycarbonate is purified by distillation.

Scientific Research Applications

Bis(2-ethylhexyl) diperoxycarbonate has been extensively studied for its potential applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, where it initiates the formation of polymers from monomers. Additionally, Bis(2-ethylhexyl) diperoxycarbonate has been shown to have antimicrobial properties and has been used as a disinfectant in various applications.

properties

CAS RN

15618-65-2

Product Name

Bis(2-ethylhexyl) diperoxycarbonate

Molecular Formula

C17H34O5

Molecular Weight

318.4 g/mol

IUPAC Name

bis(2-ethylhexoxy) carbonate

InChI

InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

InChI Key

MONDOAXQDOCXQW-UHFFFAOYSA-N

SMILES

CCCCC(CC)COOC(=O)OOCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COOC(=O)OOCC(CC)CCCC

Other CAS RN

15618-65-2

Origin of Product

United States

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